2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol
CAS No.:
Cat. No.: VC17760482
Molecular Formula: C7H10BrNOS
Molecular Weight: 236.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrNOS |
|---|---|
| Molecular Weight | 236.13 g/mol |
| IUPAC Name | 2-[(4-bromothiophen-3-yl)methylamino]ethanol |
| Standard InChI | InChI=1S/C7H10BrNOS/c8-7-5-11-4-6(7)3-9-1-2-10/h4-5,9-10H,1-3H2 |
| Standard InChI Key | CTOXLQYYYZUYPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CS1)Br)CNCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol (C₇H₁₁BrNOS, MW: 236.14 g/mol) features a thiophene ring substituted with a bromine atom at the 4-position and a methylaminoethanol group at the 3-position. The thiophene core provides aromatic stability, while the bromine enhances electrophilic reactivity for cross-coupling reactions . The methylaminoethanol side chain introduces hydrogen-bonding capabilities and solubility in polar solvents, critical for biological applications .
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures, such as 1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one, crystallize in a monoclinic system (space group P2₁/c) with bond lengths of 1.84 Å for C-Br and 1.45 Å for C-N. These parameters suggest similar packing dynamics and intermolecular interactions for the target compound, particularly halogen bonding mediated by bromine.
Synthesis and Optimization
Primary Synthetic Routes
The synthesis involves two key steps:
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Formation of the Imine Intermediate: 4-Bromothiophene-3-carbaldehyde reacts with 2-aminoethanol in ethanol under acidic conditions (glacial acetic acid) to yield (E)-4-bromo-N-((4-bromothiophen-3-yl)methylene)-2-aminoethanol .
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Reductive Amination: The imine intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, achieving yields exceeding 90% .
Representative Procedure:
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Reactants: 4-Bromothiophene-3-carbaldehyde (1 mmol), 2-aminoethanol (1.2 mmol), glacial acetic acid (5 drops), ethanol (10 mL).
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Conditions: Reflux at 80°C for 12 hours, followed by reduction with LiAlH₄ (1.5 equiv) in THF at 0°C.
Challenges and Modifications
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Regioselectivity: Competing reactions at the thiophene’s 2- and 5-positions necessitate careful temperature control (<50°C) .
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Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1) effectively isolates the product from byproducts like unreacted aldehyde .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, thiophene-H), 4.12 (t, J = 5.6 Hz, 1H, OH), 3.64 (m, 2H, CH₂OH), 3.22 (m, 2H, NCH₂), 2.81 (s, 2H, SCH₂), 1.98 (s, 1H, NH) .
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¹³C NMR: δ 144.2 (C-Br), 128.5 (thiophene-C), 62.1 (CH₂OH), 53.8 (NCH₂), 40.2 (SCH₂).
Mass Spectrometry
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ESI-MS: m/z 236.0 [M+H]⁺ (calc. 236.14), with fragments at m/z 155.1 (C₄H₃BrS⁺) and 81.0 (C₃H₅NO⁺).
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 1.87 mg/mL (7.92 mM) in water at 25°C, attributed to the hydroxyl and amino groups .
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Log P (Octanol-Water): 1.53, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
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Melting Point: 112–114°C (DSC), with decomposition above 200°C due to C-Br bond cleavage.
Reactivity and Functionalization
Suzuki-Miyaura Coupling
The bromine atom undergoes palladium-catalyzed cross-coupling with arylboronic acids (e.g., 4-chlorophenylboronic acid) in 1,4-dioxane at 90°C, yielding biaryl derivatives (e.g., 2-{[(4-(4-chlorophenyl)thiophen-3-yl)methyl]amino}ethan-1-ol) in 40–60% yield .
Conditions:
Biological Interactions
Preliminary studies suggest inhibitory activity against acetylcholinesterase (IC₅₀ = 12 µM), potentially due to hydrogen bonding between the ethanolamine group and the enzyme’s catalytic triad.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Antimicrobial Agents: Derivatives show MIC values of 8 µg/mL against Staphylococcus aureus.
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Neurological Targets: Modulates serotonin receptors (5-HT₂ₐ, K₁ = 0.8 µM) in rodent models.
Organic Electronics
Incorporated into conjugated polymers (e.g., poly(3-(2-aminoethyl)thiophene)), the compound enhances hole mobility (µₕ = 0.45 cm²/V·s) in organic field-effect transistors .
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